molecular formula C15H16BrN3OS B6772616 N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6772616
M. Wt: 366.3 g/mol
InChI Key: OMZFPMQMMXLSAX-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a brominated pyridine ring, a cyclopropylmethyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c1-8-5-12(17-7-11(8)16)19-15(20)14-9(2)18-13(21-14)6-10-3-4-10/h5,7,10H,3-4,6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZFPMQMMXLSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC(=O)C2=C(N=C(S2)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Bromination of 4-methylpyridine: The starting material, 4-methylpyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-4-methylpyridine.

    Formation of the thiazole ring: The brominated pyridine is then reacted with a thioamide and an appropriate aldehyde or ketone under acidic or basic conditions to form the thiazole ring.

    Introduction of the cyclopropylmethyl group: The thiazole intermediate is alkylated with cyclopropylmethyl halide in the presence of a base such as potassium carbonate or sodium hydride.

    Carboxamide formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the thiazole ring, potentially leading to debromination or ring saturation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Debrominated or saturated thiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-bromo-4-methylpyridin-2-yl)-2-(ethyl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.

Uniqueness

The presence of the bromine atom and the cyclopropylmethyl group in N-(5-bromo-4-methylpyridin-2-yl)-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence the compound’s ability to interact with specific molecular targets, potentially leading to distinct pharmacological profiles.

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